3-[(Dimethylamino)methyl]benzenethiol hydrochloride
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Overview
Description
3-[(Dimethylamino)methyl]benzenethiol hydrochloride is a chemical compound with diverse applications in medical, environmental, and industrial research. It is known for its unique chemical structure and properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzenethiol hydrochloride typically involves the reaction of benzenethiol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]benzenethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted derivatives of the original compound. These products have their own unique applications in various fields .
Scientific Research Applications
3-[(Dimethylamino)methyl]benzenethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]benzenethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Lacks the dimethylamino group, making it less versatile in certain reactions.
4-[(Dimethylamino)methyl]benzenethiol hydrochloride: Similar structure but with the dimethylamino group in a different position, leading to different reactivity and applications.
3-[(Methylamino)methyl]benzenethiol hydrochloride: Similar but with a methylamino group instead of a dimethylamino group, affecting its chemical properties.
Uniqueness
3-[(Dimethylamino)methyl]benzenethiol hydrochloride is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications that require specific chemical and biological properties .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzenethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-10(2)7-8-4-3-5-9(11)6-8;/h3-6,11H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOSVXZMZSRWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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